molecular formula C11H12ClF B1421702 2-Chloro-5-(4-fluorophenyl)-1-pentene CAS No. 1143461-60-2

2-Chloro-5-(4-fluorophenyl)-1-pentene

Cat. No.: B1421702
CAS No.: 1143461-60-2
M. Wt: 198.66 g/mol
InChI Key: ZRNDQNUQJDTZKO-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)-1-pentene is an organic compound that features a chloro and a fluoro substituent on a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)-1-pentene can be achieved through several methods. One common approach involves the use of Friedel-Crafts alkylation, where a chloroalkene reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)-1-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The pentene moiety can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the pentene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the chloro group.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to convert the double bond into an epoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond to an alkane.

Major Products

    Substitution: Products include 2-iodo-5-(4-fluorophenyl)-1-pentene.

    Oxidation: Products include 2-chloro-5-(4-fluorophenyl)-1,2-epoxypentane.

    Reduction: Products include 2-chloro-5-(4-fluorophenyl)pentane.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)-1-pentene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the effects of halogenated compounds on biological systems.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)-1-pentene involves its interaction with molecular targets through its chloro and fluoro substituents. These groups can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved often include the activation or inhibition of enzymes and receptors that are sensitive to halogenated compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-bromophenyl)-1-pentene
  • 2-Chloro-5-(4-chlorophenyl)-1-pentene
  • 2-Chloro-5-(4-iodophenyl)-1-pentene

Uniqueness

2-Chloro-5-(4-fluorophenyl)-1-pentene is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its bromo, chloro, and iodo analogs. The fluoro group is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDQNUQJDTZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251205
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1143461-60-2
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143461-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(4-chloro-4-penten-1-yl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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